![molecular formula C24H20N4O2S B4541863 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4541863.png)
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-(Aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides have been prepared from methyl 2-amino-3-formylbenzoate by a Friedlander synthesis, which is indicative of the complex synthetic routes required for such molecules (Chen et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of nitrogen and sulfur heteroatoms, which are integral to their complex ring systems. The structural analysis often involves X-ray diffraction to determine the precise arrangement of atoms and the conformation of the molecule. For example, the crystalline and molecular structure of related heterocycles has been elucidated to understand their conformation and reactivity (Mashevskaya et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles, depending on the functional groups present. Cyclization reactions are particularly common, leading to the formation of complex polycyclic structures. The chemical behavior of these molecules can be significantly influenced by substitutions on the rings, as demonstrated in the synthesis of benzothieno and quinoline derivatives through processes like the Buchwald–Hartwig amination (Bonacorso et al., 2018).
properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c25-22(29)21-16-6-2-4-8-20(16)31-24(21)28-23(30)17-13-19(14-9-11-26-12-10-14)27-18-7-3-1-5-15(17)18/h1,3,5,7,9-13H,2,4,6,8H2,(H2,25,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXHLBDAQPKEIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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